(15S)-15-hydroperoxyicosa-11,13-dienoic acid
CAS No.: 145375-41-3
Cat. No.: VC21140738
Molecular Formula: C20H36O4
Molecular Weight: 340.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145375-41-3 |
|---|---|
| Molecular Formula | C20H36O4 |
| Molecular Weight | 340.5 g/mol |
| IUPAC Name | (11Z,13E)-15-hydroperoxyicosa-11,13-dienoic acid |
| Standard InChI | InChI=1S/C20H36O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h9,11,14,17,19,23H,2-8,10,12-13,15-16,18H2,1H3,(H,21,22)/b11-9-,17-14+ |
| Standard InChI Key | KEXNVBSLXJLOPR-QWAPPMFBSA-N |
| Isomeric SMILES | CCCCCC(/C=C/C=C\CCCCCCCCCC(=O)O)OO |
| SMILES | CCCCCC(C=CC=CCCCCCCCCCC(=O)O)OO |
| Canonical SMILES | CCCCCC(C=CC=CCCCCCCCCCC(=O)O)OO |
| Appearance | Assay:≥98%A solution in ethanol |
Introduction
Chemical Structure and Properties
Molecular Characteristics
(15S)-15-hydroperoxyicosa-11,13-dienoic acid is characterized by a molecular formula of C20H36O4 and a molecular weight of 340.5 g/mol. The compound contains a 20-carbon chain with a carboxylic acid group (-COOH) at one end and a hydroperoxy group (-OOH) at the 15th carbon position with S stereochemistry. This stereochemistry is critical for its biological recognition and activity in enzymatic systems.
The official IUPAC name for this compound is (11Z,13E)-15-hydroperoxyicosa-11,13-dienoic acid, which indicates the presence of two double bonds with specific geometric configurations: a cis (Z) configuration at position 11 and a trans (E) configuration at position 13. This conjugated diene system contributes significantly to the compound's reactivity and biological functions.
Physical and Chemical Properties
The distinctive hydroperoxy functional group at position C-15 makes this compound relatively reactive and susceptible to further transformation in biological systems. The compound's Standard InChI representation is InChI=1S/C20H36O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h9,11,14,17,19,23H,2-8,10,12-13,15-16,18H2,1H3,(H,21,22)/b11-9-,17-14+, which encodes its complete structural information including stereochemistry.
Table 1: Key Chemical Properties of (15S)-15-hydroperoxyicosa-11,13-dienoic acid
| Property | Value |
|---|---|
| CAS Number | 145375-41-3 |
| Molecular Formula | C20H36O4 |
| Molecular Weight | 340.5 g/mol |
| IUPAC Name | (11Z,13E)-15-hydroperoxyicosa-11,13-dienoic acid |
| InChIKey | KEXNVBSLXJLOPR-QWAPPMFBSA-N |
| Functional Group | Hydroperoxy (-OOH) at C-15 position |
| Stereochemistry | S configuration at carbon 15 |
Synthesis and Production Methods
Enzymatic Synthesis
The enzymatic synthesis of (15S)-15-hydroperoxyicosa-11,13-dienoic acid primarily involves lipoxygenase enzymes, especially 15-lipoxygenase (15-LOX). These enzymes catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids, resulting in the formation of hydroperoxy derivatives with specific stereochemistry. The enzymatic pathway offers significant advantages in terms of stereoselectivity and specificity, producing predominantly the S-isomer at position 15.
The enzymatic process typically occurs in aqueous environments under mild physiological conditions, which helps preserve the structural integrity of the reactive hydroperoxy group. This approach is generally preferred for laboratory-scale production and for studies requiring high stereochemical purity.
Chemical Synthesis
Chemical synthesis methods provide alternative approaches for producing (15S)-15-hydroperoxyicosa-11,13-dienoic acid. These methods typically involve controlled oxidation reactions of appropriately functionalized precursors. While chemical synthesis can potentially yield larger quantities of the compound, it requires careful control of reaction conditions to achieve the desired stereochemistry and to prevent unwanted side reactions or degradation of the reactive hydroperoxy group.
The main challenges in chemical synthesis include maintaining stereochemical purity and preventing degradation during synthesis and isolation procedures. Despite these challenges, chemical synthesis offers versatility in producing structural analogs for structure-activity relationship studies, which are valuable for understanding the compound's biological functions.
Biological Significance
Role in Lipid Metabolism and Signaling
In lipid metabolism, (15S)-15-hydroperoxyicosa-11,13-dienoic acid serves as an important intermediate in the lipoxygenase pathway of polyunsaturated fatty acid metabolism. This pathway is responsible for producing various eicosanoids, including lipoxins and hepoxilins, which have significant roles in regulating inflammation and immune responses.
The compound participates in cellular signaling pathways related to oxidative stress, inflammation, and cell differentiation. Through these signaling mechanisms, it may influence various physiological and pathophysiological processes, making it a molecule of interest for understanding lipid-mediated cellular regulation.
Relationship with Structurally Similar Compounds
Comparison with (15S)-15-hydroxyicosa-11,13-dienoic acid
(15S)-15-hydroxyicosa-11,13-dienoic acid (C20H36O3) is a direct metabolite of (15S)-15-hydroperoxyicosa-11,13-dienoic acid, formed through the reduction of the hydroperoxy group to a hydroxyl group . This conversion represents a key step in the metabolism of hydroperoxy fatty acids and typically results in increased stability while potentially modifying biological activity.
The hydroxylated derivative has a molecular weight of 324.5 g/mol, slightly lower than the parent hydroperoxy compound due to the replacement of the -OOH group with the -OH group . This structural modification affects the compound's reactivity and interactions with biological targets, potentially altering its signaling properties and metabolic fate.
Relationship with 15-oxo-11Z,13E-eicosadienoic acid
15-oxo-11Z,13E-eicosadienoic acid (C20H34O3, also known as 15-KEDE or 15-OxoEDE) represents a further oxidation product in the metabolic pathway . This compound contains a ketone group at position 15 instead of the hydroperoxy or hydroxyl group, resulting in a more stable structure with potentially distinct biological activities.
With a molecular weight of 322.5 g/mol, this oxo derivative plays roles as a metabolite and has been identified in various biological systems, including the marine diatom Pseudo-nitzschia multistriata . The relationship between these three compounds (hydroperoxy, hydroxy, and oxo derivatives) illustrates the metabolic transformation sequence typically observed in eicosanoid metabolism.
Table 2: Comparative Analysis of (15S)-15-hydroperoxyicosa-11,13-dienoic acid and Related Compounds
Future Research Directions
Advanced Analytical and Structural Studies
Future research on (15S)-15-hydroperoxyicosa-11,13-dienoic acid would benefit from advanced analytical techniques to better characterize its structural properties, reactivity, and interactions with biological macromolecules. Improved methods for detection and quantification in biological samples would facilitate more detailed studies of its metabolism and distribution in various tissues and conditions.
Structural studies, including crystallography and computational modeling, could provide insights into the compound's three-dimensional structure and its interactions with target proteins. Such information would be valuable for understanding structure-activity relationships and designing stable analogs with desired biological properties.
Development of Stable Derivatives and Delivery Methods
Given the challenges associated with the compound's stability, the development of more stable derivatives or analogs represents an important direction for future research. This includes chemical modifications to protect the reactive hydroperoxy group while maintaining relevant biological activities, as well as the design of prodrugs that can release the active compound at target sites.
Innovative delivery methods could help overcome stability challenges and enable more effective utilization of this compound or its derivatives for potential therapeutic applications. Approaches such as encapsulation in liposomes or nanoparticles, controlled-release formulations, or co-delivery with stabilizing agents may provide solutions to the stability limitations.
Expanded Biological Studies
Further investigations into the compound's biological activities, including its effects on specific signaling pathways, gene expression, and cellular processes, would enhance our understanding of its roles in health and disease. Studies in relevant disease models, particularly those related to inflammation and lipid metabolism disorders, could reveal potential therapeutic applications and contribute to the development of targeted interventions.
Additionally, comprehensive metabolomic studies would help elucidate the complete metabolic fate of (15S)-15-hydroperoxyicosa-11,13-dienoic acid in various biological systems and conditions. Such information would be valuable for understanding its integrated roles within the complex network of lipid mediators and signaling pathways.
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